2,6-Dichlorobenzaldoxime
Description
Chemical Identity and Nomenclature
This compound is systematically identified through multiple nomenclature systems and chemical identifiers that establish its precise molecular structure and composition. The compound is officially registered under Chemical Abstracts Service Registry Number 25185-95-9, providing a unique identifier recognized internationally across chemical databases and regulatory systems. The molecular formula C7H5Cl2NO accurately represents the atomic composition, indicating the presence of seven carbon atoms, five hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom within the molecular structure.
The systematic International Union of Pure and Applied Chemistry name for this compound is (NE)-N-[(2,6-dichlorophenyl)methylidene]hydroxylamine, which precisely describes the stereochemistry and connectivity of all atoms within the molecule. This nomenclature follows established conventions for oxime compounds, specifically indicating the E-configuration of the carbon-nitrogen double bond and the hydroxylamine functionality. The compound exhibits multiple synonymous names reflecting different naming conventions and historical usage patterns in chemical literature and commercial applications.
Table 1: Chemical Identifiers and Nomenclature
The extensive list of synonymous names includes 2,6-Dichlorobenzaldehyde oxime, Benzaldehyde, 2,6-dichloro-, oxime, 2,6-dichlorobenzaloxime, and numerous other variations that reflect different naming preferences across various chemical suppliers and research institutions. These alternative names often appear in commercial catalogs, patent literature, and scientific publications, necessitating careful attention to ensure accurate identification of the compound across different sources and contexts.
The molecular structure features a benzene ring substituted with chlorine atoms at the 2 and 6 positions, attached to an aldoxime functional group through the carbon atom at position 1 of the benzene ring. This specific substitution pattern creates a unique electronic environment that influences both the chemical reactivity and physical properties of the compound. The presence of two chlorine atoms in ortho positions relative to the aldoxime group significantly affects the electron density distribution throughout the aromatic system, contributing to the compound's distinctive chemical behavior and synthetic utility.
Table 2: Physical Properties
Historical Development and Industrial Relevance
The historical development of this compound traces its origins to the systematic exploration of organochlorine compounds and their synthetic applications in the mid-20th century. The compound's significance was established through patent literature, with notable documentation appearing in United States Patent 3,129,260, which described preparation methods for benzaldoxime derivatives and their potential applications. This early patent work laid the foundation for understanding the synthetic accessibility and commercial potential of the compound, contributing to its subsequent adoption in various industrial processes.
The crystallographic characterization of this compound was accomplished through detailed X-ray diffraction studies, with significant contributions published in Acta Crystallographica Section E in 2008. These structural studies revealed important insights into the molecular geometry, including the observation that the oxime fragment is twisted with respect to the dichlorobenzene ring by specific angles, providing fundamental knowledge about the compound's solid-state structure and intermolecular interactions. The crystal structure analysis demonstrated the formation of hydrogen-bonded dimers through O-H···N interactions, establishing important principles for understanding the compound's physical properties and potential applications.
Industrial relevance of this compound has been firmly established through its role as a critical intermediate in the synthesis of benzoyl urea insecticides, representing a significant application in agricultural chemistry. The compound serves as a key building block in the production of various insecticidal compounds, where the specific substitution pattern of chlorine atoms provides optimal biological activity profiles. This application has driven substantial commercial interest and manufacturing capacity development, positioning the compound as an important component in the global agrochemical supply chain.
Table 3: Industrial Applications and Uses
The pharmaceutical industry has recognized this compound as a valuable intermediate for the production of diclofenac sodium penicillin, demonstrating the compound's versatility across different chemical manufacturing sectors. This pharmaceutical application represents a secondary but economically significant market for the compound, contributing to its overall commercial viability and production volumes. The ability to serve multiple industrial sectors enhances the compound's strategic importance in chemical manufacturing operations.
Manufacturing processes for this compound have been developed and optimized to support large-scale production requirements, with various synthetic routes documented in both patent and academic literature. The preparation methods typically involve oximation reactions using 2,6-dichlorobenzaldehyde as a starting material, with hydroxylamine hydrochloride serving as the oximating agent under controlled reaction conditions. These established synthetic protocols enable reliable commercial production of the compound with appropriate purity levels for downstream applications.
The compound's role as a thiocyanate starting material further expands its synthetic utility, providing access to additional chemical transformations and product development opportunities. This application demonstrates the compound's value as a versatile synthetic intermediate capable of supporting diverse chemical manufacturing objectives. The availability of multiple synthetic pathways and applications contributes to the compound's resilience in chemical markets and its continued relevance in industrial chemistry.
Properties
IUPAC Name |
(NE)-N-[(2,6-dichlorophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSXDWIAUZOFFV-ONNFQVAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067066 | |
| Record name | Benzaldehyde, 2,6-dichloro-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25185-95-9 | |
| Record name | Benzaldehyde, 2,6-dichloro-, oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 2,6-dichloro-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichlorobenzaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.458 | |
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Preparation Methods
Preparation via 2,6-Dichlorobenzyl Dichloride Hydrolysis and Oximation
This method starts from 2,6-dichlorotoluene, which undergoes chlorination to form 2,6-dichlorobenzyl dichloride, followed by hydrolysis to 2,6-dichlorobenzaldehyde, and finally conversion to the oxime.
Step 1: Chlorination of 2,6-Dichlorotoluene
- 2,6-Dichlorotoluene is chlorinated under the catalysis of phosphorus pentachloride and light irradiation.
- Reaction temperature ranges from 50 to 250 °C.
- Chlorine gas is introduced in controlled flow rates.
- The product 2,6-dichlorobenzyl dichloride is isolated by rectification.
- The mass ratio of 2,6-dichlorotoluene to phosphorus pentachloride is maintained between 240:1 and 5:1.
- Light intensity is controlled between 50,000 to 500,000 lumens with color temperature 1000–6000 K.
Step 2: Hydrolysis to 2,6-Dichlorobenzaldehyde
- 2,6-Dichlorobenzyl dichloride is hydrolyzed in the presence of zinc chloride and an acid solvent (formic acid, acetic acid, or their mixture).
- The mass ratio of 2,6-dichlorobenzyl dichloride : acid solvent : zinc chloride is 100 : 20–300 : 2–15.
- Hydrolysis is performed under reflux with temperature rising.
- The acid solvent mixture ratio of formic acid to acetic acid ranges from 20:80 to 80:20.
- The resulting 2,6-dichlorobenzaldehyde purity reaches 99.8–99.95%.
Step 3: Conversion to 2,6-Dichlorobenzaldoxime
- 2,6-Dichlorobenzaldehyde is reacted with hydroxylamine to form the oxime.
- This step is typically carried out under standard oximation conditions.
Summary Table of Key Parameters
| Step | Reagents/Conditions | Ratios/Values | Temperature (°C) | Notes |
|---|---|---|---|---|
| Chlorination | 2,6-Dichlorotoluene, PCl5, Cl2, light | 240:1 to 5:1 (substrate:PCl5) | 50–250 | Light intensity 50,000–500,000 lm |
| Hydrolysis | 2,6-Dichlorobenzyl dichloride, ZnCl2, acid solvent (formic/acetic acid) | 100:20–300:2–15 (substrate:acid:ZnCl2) | Reflux | Acid solvent ratio formic:acetic acid 20:80 to 80:20 |
| Oximation | 2,6-Dichlorobenzaldehyde, hydroxylamine | Stoichiometric | Ambient to reflux | Standard oximation procedure |
This method is industrially favored due to high yield, product purity, and the possibility of by-product utilization such as hydrochloric acid and calcium hypochlorite solutions.
Preparation via 2,6-Dichlorobenzal Chloride and Hydroxylamine
An alternative method involves the preparation of 2,6-dichlorobenzal chloride followed by direct reaction with hydroxylamine in the presence of concentrated mineral acid.
- 2,6-Dichlorobenzal chloride is obtained by chlorination of precursors such as 2,6-dinitrotoluene, 2-nitro-6-chlorotoluene, or 2,6-dichlorobenzyl chloride using chlorine or thionyl chloride at temperatures above 130 °C.
- The crude 2,6-dichlorobenzal chloride can be used without prior purification.
- Hydroxylamine is reacted with 2,6-dichlorobenzal chloride in the presence of concentrated sulfuric acid (at least twice the weight of the chloral chloride).
- The reaction temperature is maintained between 30 and 70 °C, preferably 45 to 60 °C.
- This one-step reaction yields this compound in good yield.
- 2,6-Dichlorobenzal chloride can be first converted to 2,6-dichlorobenzaldehyde using acetic acid and zinc chloride.
- The aldehyde is then converted to the oxime by known methods.
- Acetic acid reacts with benzal chloride groups to form acetyl chloride, which can be removed by distillation.
This method is advantageous for its simplicity and good yield, especially when using crude chloral chloride intermediates.
Oxidative Chlorination and Subsequent Oximation
A less common but documented method involves the use of N-chlorosuccinimide (NCS) for chlorination of this compound in DMF solvent.
- This compound is dissolved in DMF.
- N-chlorosuccinimide is added gradually at 40–50 °C.
- The reaction proceeds for about 0.5 hours.
- The product is extracted and purified by standard organic extraction and drying.
- This method is used mainly for functionalization of the oxime rather than initial synthesis but demonstrates the stability and reactivity of this compound under chlorinating conditions.
- Optimization studies on related oxime derivatives indicate that reaction conditions such as solvent choice, temperature, and reagent ratios significantly affect yield and purity.
- For example, the use of mixed acid solvents (formic and acetic acid) in hydrolysis improves the yield and purity of 2,6-dichlorobenzaldehyde, a key intermediate.
- Light intensity and temperature control during chlorination are critical for selective formation of 2,6-dichlorobenzyl dichloride.
- The presence of zinc chloride catalyzes hydrolysis effectively.
- By-products such as hydrochloric acid and calcium hypochlorite can be recovered and sold, improving process economics.
| Method | Starting Material(s) | Key Reagents/Conditions | Advantages | Yield/Purity |
|---|---|---|---|---|
| Chlorination → Hydrolysis → Oximation | 2,6-Dichlorotoluene | PCl5, Cl2, light; ZnCl2; formic/acetic acid | High purity, industrial scale | Purity 99.8–99.95% |
| Hydroxylamine reaction with 2,6-Dichlorobenzal chloride | 2,6-Dichlorobenzal chloride (from chlorination) | Hydroxylamine, concentrated H2SO4, 30–70 °C | One-step oxime formation | Good yield |
| N-Chlorosuccinimide chlorination of oxime | This compound | NCS, DMF, 40–50 °C | Functionalization of oxime | Moderate yield |
The preparation of this compound is well-established through multiple synthetic routes. The most industrially relevant method involves chlorination of 2,6-dichlorotoluene to 2,6-dichlorobenzyl dichloride, hydrolysis to 2,6-dichlorobenzaldehyde, and subsequent oximation. Alternative methods using 2,6-dichlorobenzal chloride and hydroxylamine in acidic media provide efficient one-step oxime synthesis. Reaction parameters such as reagent ratios, temperature, solvent composition, and light intensity are critical for optimizing yield and purity. These methods are supported by detailed patent literature and peer-reviewed research, ensuring their reliability and applicability in chemical manufacturing.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichlorobenzaldoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-dichlorobenzonitrile.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be employed.
Major Products Formed:
Oxidation: 2,6-Dichlorobenzonitrile.
Reduction: Corresponding amines.
Substitution: Various substituted benzaldoximes depending on the nucleophile used.
Scientific Research Applications
2,6-Dichlorobenzaldoxime has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of benzoyl urea insecticides.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is a pharmaceutical intermediate for the production of drugs like diclofenac sodium.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichlorobenzaldoxime involves its interaction with specific molecular targets and pathways. As an oxime, it can form stable complexes with metal ions, which can influence various biochemical processes. In the case of its use as an intermediate in insecticides, it disrupts the normal functioning of insect nervous systems, leading to their death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
a) alpha-Cyano-2,6-Dichlorobenzaldoxime Sodium Salt
- Molecular Formula : C₈H₃Cl₂N₂O·Na
- Molecular Weight : 237.02 g/mol
- Sodium salt form improves solubility in polar solvents compared to the parent compound.
b) 2,6-Dichloro-N-hydroxybenzenecarboximidoyl Chloride
- Molecular Formula: C₇H₄Cl₃NO
- Molecular Weight : 224.47 g/mol
- Likely more reactive in Friedel-Crafts or coupling reactions due to the imidoyl chloride group.
c) Benzaldoxime (Parent Compound)
Physicochemical Properties
Notes:
Insights :
- This compound’s niche lies in agrochemical synthesis, whereas analogs like 2-aminobenzamides are used in glycosylation studies .
Biological Activity
2,6-Dichlorobenzaldoxime (DCBO) is a compound of significant interest due to its diverse biological activities and applications in various fields, including agriculture and pharmaceuticals. This article explores the biological activity of DCBO, highlighting its synthesis, mechanisms of action, and relevant case studies.
This compound has the molecular formula CHClNO and a molecular weight of 176.02 g/mol. It is characterized as a colorless solid with a melting point of approximately 149-150 °C and is insoluble in water but soluble in organic solvents like ethanol and ether . The synthesis of DCBO typically involves the oximation of 2,6-dichlorobenzaldehyde using hydroxylamine under acidic conditions, leading to the formation of the oxime .
Biological Activities
DCBO exhibits a range of biological activities that have been documented in various studies:
- Antibacterial Activity : DCBO has shown promising antibacterial properties against several bacterial strains. A study indicated that substituted benzaldoximes, including DCBO, possess significant antimicrobial activity, potentially due to their ability to disrupt bacterial cell wall synthesis .
- Insecticidal Properties : As an intermediate in the synthesis of benzoylurea insecticides, DCBO plays a crucial role in pest control. Its derivatives have been linked to effective insecticidal activity against pests such as lepidopteran larvae .
- Phytotoxicity : Research indicates that DCBO can exhibit phytotoxic effects on certain plant species. This property is particularly relevant in agricultural contexts where it may be used to manage weed populations .
The mechanisms underlying the biological activities of DCBO are multifaceted:
- Enzyme Inhibition : DCBO and its derivatives may inhibit specific enzymes involved in bacterial metabolism or plant growth regulation. For instance, its interaction with metabolic pathways can lead to growth inhibition in target organisms .
- Cell Membrane Disruption : The compound's lipophilic nature allows it to integrate into cellular membranes, potentially disrupting membrane integrity in bacteria and affecting their viability .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that oximes can induce oxidative stress in microbial cells, leading to cell death through ROS generation .
Case Studies
Several case studies have investigated the biological effects of DCBO:
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various substituted benzaldoximes, including DCBO. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .
- Insect Resistance : Field trials assessing the effectiveness of benzoylurea insecticides derived from DCBO showed substantial reductions in pest populations compared to untreated controls. These findings support the use of DCBO derivatives in integrated pest management strategies .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,6-Dichlorobenzaldoxime, and how can purity be optimized?
- Methodological Answer : A common approach involves the condensation of 2,6-dichlorobenzaldehyde with hydroxylamine hydrochloride under acidic or basic conditions. To optimize purity, reaction parameters (e.g., temperature, solvent polarity, and stoichiometric ratios) must be systematically varied. For example, using ethanol as a solvent at 60–70°C with a 1:1.2 molar ratio of aldehyde to hydroxylamine may minimize byproducts. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors. Waste must be segregated into halogenated organic containers and disposed via licensed hazardous waste services to prevent environmental contamination. Always consult SDS guidelines for emergency procedures (e.g., skin decontamination with soap/water) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine NMR (¹H/¹³C) for structural confirmation, HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment, and FT-IR to verify functional groups (e.g., C=N stretch at ~1630 cm⁻¹). Mass spectrometry (EI-MS or ESI-MS) can validate molecular weight. Cross-referencing with NIST spectral libraries enhances accuracy .
Advanced Research Questions
Q. How can conflicting toxicity data for this compound isomers be resolved in environmental studies?
- Methodological Answer : Discrepancies often arise from isomer-specific reactivity or detection limits. Use high-resolution LC-MS/MS to differentiate isomers and quantify trace levels. Pair in vitro assays (e.g., Ames test for mutagenicity) with computational models (QSAR) to predict isomer-specific toxicity. Cross-validate findings against EPA Superfund priority lists and ATSDR hazard rankings .
Q. What strategies improve the stability of this compound in aqueous solutions for biological assays?
- Methodological Answer : Stabilize the compound by buffering solutions at pH 6–7 (prevents hydrolysis of the oxime group). Add antioxidants like ascorbic acid (1–2 mM) to inhibit oxidation. Store solutions in amber vials at 4°C and use within 24 hours. Validate stability via UV-Vis spectrophotometry (monitor absorbance at λmax ~270 nm) .
Q. How do reaction kinetics vary when synthesizing this compound derivatives for pharmaceutical intermediates?
- Methodological Answer : Perform time-resolved kinetic studies using in situ FT-IR or Raman spectroscopy to track intermediate formation. Vary substituents (e.g., electron-withdrawing groups on the benzaldoxime ring) to assess their impact on reaction rates. Density Functional Theory (DFT) calculations can model transition states and predict activation energies .
Q. What experimental designs address low yields in catalytic applications of this compound?
- Methodological Answer : Screen heterogeneous catalysts (e.g., Pd/C or zeolites) under inert atmospheres to enhance selectivity. Use Design of Experiments (DoE) to optimize temperature, pressure, and catalyst loading. Analyze byproducts via GC-MS to identify competing pathways (e.g., over-reduction or dimerization) .
Methodological Considerations
Q. How can researchers mitigate interference from this compound in enzymatic activity assays?
- Methodological Answer : Pre-incubate the compound with enzymes (e.g., cytochrome P450 isoforms) to assess inhibition profiles. Use competitive inhibitors or subtract background activity via control experiments. For colorimetric assays (e.g., DCIP-based systems), calibrate against blank samples containing all reagents except the enzyme .
Q. What computational tools predict the environmental fate of this compound degradation products?
- Methodological Answer : Employ EPI Suite (EPA) to estimate biodegradation half-lives and bioaccumulation factors. Molecular docking simulations (AutoDock Vina) can predict binding affinities to soil organic matter. Validate predictions with LC-QTOF-MS to identify transformation products in simulated ecosystems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
